1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime is a heterocyclic compound featuring a pyrrole and pyridine fused ring system. Its IUPAC name indicates that it possesses a carboxaldehyde functional group along with a chloro and methyl substituent. This compound is of significant interest in medicinal chemistry due to its biological activities and potential applications in drug development.
The compound is classified under heterocyclic organic compounds, specifically those containing nitrogen in their ring structure. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 194.62 g/mol. It is cataloged under various databases with the CAS number 954112-62-0, indicating its recognition in chemical literature and commercial availability .
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime can be approached through various methods involving the formation of the pyrrolo-pyridine framework followed by functional group modifications. Common synthetic routes include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime consists of a fused bicyclic system with distinct substituents:
The structural representation can be depicted using SMILES notation: CC1=C(C=O)C2=C(N=CC(Cl)=C2)N1
.
This compound is capable of undergoing various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime primarily involves its interactions at the molecular level with biological targets. Research indicates that derivatives of this compound may act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The binding affinity and inhibition potency are influenced by the structural features provided by the chloro and methyl groups .
The physical properties include:
Chemical properties include:
This compound has several notable applications in scientific research:
Pyrrolo[2,3-b]pyridine (7-azaindole) is a privileged bicyclic heterocycle in drug design, characterized by a fused pyrrole-pyridine structure. This scaffold serves as a bioisostere of indole but exhibits distinct physicochemical properties due to the strategic replacement of a carbon atom with nitrogen in the six-membered ring. The resulting π-deficient pyridine ring and π-excessive pyrrole ring create a planar system with complementary hydrogen-bonding capabilities: the pyrrole N-H acts as a hydrogen-bond donor, while the pyridine nitrogen serves as a hydrogen-bond acceptor [4] [7]. This dual functionality enables 7-azaindole derivatives to mimic adenine's interactions in ATP-binding sites of kinases, forming bidentate hydrogen bonds with kinase hinge regions [4] [10].
The scaffold's significance is amplified by its favorable pharmacokinetic properties. Compared to indole, 7-azaindole demonstrates enhanced aqueous solubility due to increased polarity (total polar surface area: 28.7 Ų vs. 15.8 Ų for indole) and optimized lipophilicity (calculated logP: 1.35 vs. 2.14 for indole) [7]. These properties improve drug-likeness and bioavailability, contributing to its prominence in kinase-targeted therapeutics. Notably, FDA-approved drugs like vemurafenib (BRAF inhibitor) and pexidartinib (tyrosine kinase inhibitor) validate the clinical relevance of this scaffold [4] [7].
Table 1: Physicochemical Properties of Azaindole Isomers Compared to Indole
Scaffold | logP | Total Polar Surface Area (Ų) | Hydrogen Bond Donor | Hydrogen Bond Acceptor |
---|---|---|---|---|
Indole | 2.14 | 15.8 | 1 | 1 |
4-Azaindole | 1.28 | 28.7 | 1 | 2 |
5-Azaindole | 1.30 | 28.7 | 1 | 2 |
6-Azaindole | 1.32 | 28.7 | 1 | 2 |
7-Azaindole | 1.35 | 28.7 | 1 | 2 |
Substitution patterns on the 7-azaindole scaffold critically modulate biological activity by influencing target binding, selectivity, and physicochemical properties. Positionally, C-3 and C-5 are electronically active sites amenable to electrophilic substitution, while N-1 and C-2 allow for additional modifications:
Table 2: Impact of Substitutions on 7-Azaindole Derivatives
Position | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|
C-5 | Chloro | σₚ = +0.23 (inductive) | Enhanced DNA binding in antiproliferative agents; synthetic handle for cross-coupling |
C-2 | Methyl | +I effect | Increased lipophilicity (ΔlogP ≈ +0.5); potential modulation of kinase selectivity |
C-3 | Aldehyde/Oxime | -M effect | Enables bioconjugation; oxime improves stability and hydrogen-bonding capacity |
N-1 | Acyl/Protecting | Blocks H-bond donor | Modulates solubility and protein interactions; critical for kinase hinge binding |
Oxime functionalization (–CH=NOH) of heterocyclic aldehydes represents a strategic modification to diversify molecular properties while retaining bioactivity. In 7-azaindole systems, conversion of the aldehyde to oxime achieves three key objectives:
The synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde oxime derivatives typically involves refluxing the aldehyde precursor with hydroxylamine hydrochloride and a base (e.g., NaHCO₃ or sodium acetate) in ethanol/water mixtures [8] [9]. For 5-chloro-2-methyl variants, this transformation proceeds efficiently (70–85% yield), with the oxime configuration (E/Z) influencing biological activity through stereoselective target binding .
Table 3: Synthetic Applications of Oxime Functionalization in 7-Azaindoles
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Oxime Formation | NH₂OH·HCl, NaOAc, EtOH/H₂O, Δ | 3-(Hydroxyimino)-1H-pyrrolo[2,3-b]pyridine | Terminal pharmacophore; DNA-binding moiety |
Dehydration | POCl₃, reflux | Pyrrolo[2,3-b]pyridine-3-carbonitrile | Increased membrane permeability |
O-Alkylation | Alkyl halides, K₂CO₃ | O-Alkyl amidoximes | Prodrug strategy for enhanced absorption |
Triazole Hybridization | CuAAC with azides | 1,2,3-Triazole-oxime conjugates | Antiproliferative agents (IC₅₀: 1–10 μM) |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: